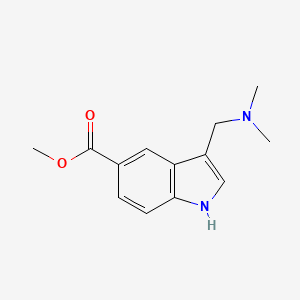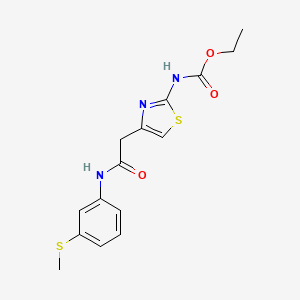
5-Amino-2-fluorophenylacetic acid
説明
5-Amino-2-fluorophenylacetic acid is a chemical substance with the formula C8H8FNO2 . It is used in laboratory chemicals and for the manufacture of substances .
Synthesis Analysis
The synthesis of 5-Amino-2-fluorophenylacetic acid can be achieved from 2-FLUORO-5-NITROPHENYLACETIC ACID . More detailed information about the synthesis process can be found in the relevant literature .Molecular Structure Analysis
The molecular structure of 5-Amino-2-fluorophenylacetic acid consists of 8 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Fluorine atom . It contains a total of 20 bonds, including 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 aromatic primary amine .Physical And Chemical Properties Analysis
5-Amino-2-fluorophenylacetic acid is a solid substance . Its melting point is between 135 - 137 °C . More detailed physical and chemical properties can be found in the relevant Safety Data Sheet .科学的研究の応用
Fluorescent Amino Acids in Chemical Biology
5-Amino-2-fluorophenylacetic acid and similar compounds are pivotal in the field of chemical biology due to their ability to be integrated into proteins and peptides as fluorescent markers. These fluorescent amino acids are instrumental in non-invasively studying biological systems and understanding complex molecular processes. They serve as indispensable tools for tracking protein-protein interactions, imaging nanoscopic events with high spatial resolution, and constructing fluorescent macromolecules without disrupting their native properties. These applications contribute significantly to advancements in optical imaging and the study of biological processes in cells (Cheng, Kuru, Sachdeva, & Vendrell, 2020).
Enhancing Protein Stability
Highly fluorinated amino acids like 5-Amino-2-fluorophenylacetic acid are used to stabilize protein structures, specifically beta-sheet proteins such as antibodies, for various biotechnological applications. Their incorporation into proteins can significantly enhance protein stability, which is crucial for therapeutic and biosensor applications (Chiu, Kokona, Fairman, & Cheng, 2009).
Facilitating Drug Delivery and Resistance
Compounds structurally related to 5-Amino-2-fluorophenylacetic acid, like amino acid ester prodrugs, enhance the intestinal absorption of drugs, showcasing their importance in improving drug delivery systems. For instance, amino acid ester prodrugs of floxuridine have been synthesized to enhance its intestinal absorption and resistance to metabolism, paving the way for improved therapeutic indices and oral delivery of drugs (Landowski, Song, Lorenzi, Hilfinger, & Amidon, 2005).
Anticancer and Neuroprotective Activities
Analogues of 5-Amino-2-fluorophenylacetic acid, such as 2-amino-1,3,4-thiadiazole-based compounds, have shown promising results in inhibiting the proliferation of various cancer cells, including those derived from the nervous system. Moreover, these compounds exhibit neuroprotective activity in neuronal cultures, highlighting their therapeutic potential in cancer treatment and neuroprotection (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Safety And Hazards
5-Amino-2-fluorophenylacetic acid is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and more .
特性
IUPAC Name |
2-(5-amino-2-fluorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLACESYPDXQDMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-fluorophenylacetic acid | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanamine;hydrochloride](/img/structure/B2466427.png)

![4,7-Dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2466430.png)

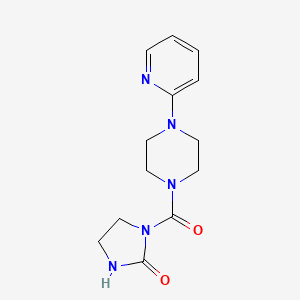
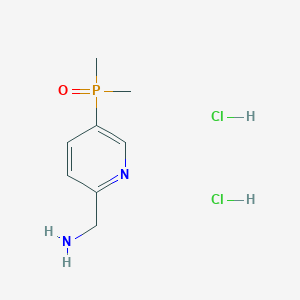
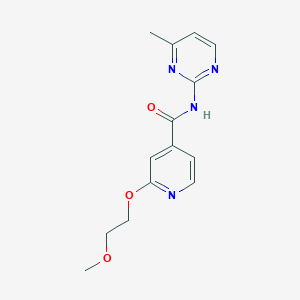

![6-methyl-2-[(2-methylphenyl)methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B2466441.png)
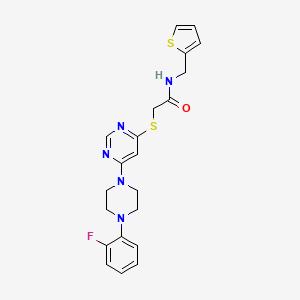
amine hydrochloride](/img/structure/B2466444.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2466445.png)
